4-Bromobenzyl Chloride

Descripción general

Descripción

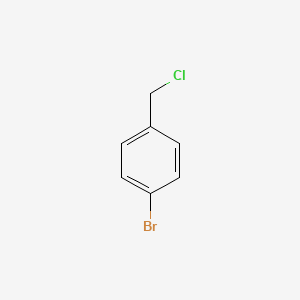

4-Bromobenzyl Chloride, also known as p-bromobenzyl chloride, is an organic compound with the molecular formula C7H6BrCl. It is a derivative of benzene, where a bromine atom is substituted at the para position and a chloromethyl group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications .

Métodos De Preparación

4-Bromobenzyl Chloride can be synthesized through several methods:

Direct Halogenation: One common method involves the bromination of 4-chlorotoluene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Industrial Production: On an industrial scale, the compound can be produced by the chloromethylation of bromobenzene.

Análisis De Reacciones Químicas

Nucleophilic Substitution (Sₙ2) Reactions

The chloromethyl group in 4-bromobenzyl chloride undergoes bimolecular nucleophilic substitution (Sₙ2) due to the polarizable C–Cl bond. A key example is its reaction with sodium cyanide (NaCN) in ethanol:

| Reactant | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| This compound + NaCN | Ethanol, reflux | 4-Bromobenzyl cyanide | Sₙ2 |

-

Mechanism : The cyanide ion (CN⁻) displaces the chloride leaving group, forming 4-bromobenzyl cyanide.

-

Why Cl substitutes, not Br : The bromine on the benzene ring participates in resonance, strengthening the C–Br bond, while the benzyl C–Cl bond (1.806 Å) is more labile .

Comparative Reactivity in Benzyl Halides

Reactivity trends for benzyl halides depend on the leaving group and substituent effects:

| Compound | Reactivity (Relative to Benzyl Chloride) | Key Factor |

|---|---|---|

| Benzyl bromide | Higher | Better leaving group (Br⁻) |

| p-Nitrobenzyl chloride | Lower (electron-withdrawing nitro group) | Reduced nucleophilic sites |

| This compound | Moderate | Balanced inductive effects |

-

Mutagenicity & SCE Induction : Benzyl bromide > this compound > p-methylbenzyl chloride .

-

Electrophilic Sites : The chloromethyl group is the primary reaction site, while the para-bromo substituent directs further electrophilic substitution .

Structural Influences on Reactivity

Crystallographic data (source ) reveals:

| Parameter | Value | Implication |

|---|---|---|

| C–Cl bond length | 1.806(5) Å | Facilitates nucleophilic substitution |

| C–Br bond length | 1.898(4) Å | Resonance stabilization on benzene |

| Dihedral angle (C–CH₂–Cl vs benzene) | 89.1° | Perpendicular conformation reduces steric hindrance for Sₙ2 |

Hydrolysis and Stability

This compound is moisture-sensitive due to potential hydrolysis:

textC₆H₄BrCH₂Cl + H₂O → C₆H₄BrCH₂OH + HCl

-

Handling : Requires inert conditions to prevent degradation .

-

Solubility : Insoluble in water but soluble in ethanol, making it ideal for Sₙ2 reactions .

Key Considerations

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromobenzyl chloride is widely used as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its bromine atom serves as an excellent leaving group, facilitating the formation of various derivatives.

Reactions and Derivatives

- Nucleophilic Substitution : The compound can react with sodium cyanide (NaCN) in ethanol, leading to the formation of 4-bromobenzyl cyanide through an mechanism, where the chlorine atom is displaced by the cyanide ion .

| Reaction Type | Reactants | Product |

|---|---|---|

| Nucleophilic Substitution | This compound + NaCN | 4-Bromobenzyl Cyanide |

Pharmaceutical Applications

The compound is instrumental in synthesizing pharmaceutical agents, particularly those targeting bacterial infections and metabolic disorders.

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of isatin combined with 4-bromobenzyl groups exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that a novel compound featuring a 4-bromobenzyl moiety showed promising results against bacterial growth .

Case Study: Anti-Diabetic Activity

Another study explored the anti-diabetic potential of compounds that integrate this compound into their structure. Specifically, derivatives demonstrated effective inhibition of α-glucosidase, an enzyme linked to type 2 diabetes management, showcasing the compound's relevance in developing new therapeutic agents .

Agrochemical Applications

In agrochemicals, this compound serves as an intermediate for synthesizing pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and specificity of agricultural chemicals.

Example: Synthesis of Herbicides

The compound can be utilized to create herbicides that target specific weed species while minimizing impact on crops. This application is crucial for sustainable agricultural practices.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic reactions | Forms various derivatives through substitution |

| Pharmaceuticals | Antibacterial and anti-diabetic agents | Effective against E. coli and S. aureus |

| Agrochemicals | Synthesis of pesticides/herbicides | Enhances specificity in targeting weeds |

Mecanismo De Acción

The mechanism of action of 4-Bromobenzyl Chloride primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the chloromethyl group both serve as reactive sites. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, while in Grignard reactions, the bromine atom forms a Grignard reagent that can attack electrophiles. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards further chemical transformations .

Comparación Con Compuestos Similares

4-Bromobenzyl Chloride can be compared with other similar compounds such as:

1-Bromo-4-methylbenzene: This compound lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

1-Chloro-4-(bromomethyl)benzene: This is an isomer where the positions of the bromine and chlorine atoms are reversed. It exhibits similar reactivity but may have different physical properties.

4-Chlorobenzyl chloride: This compound has a chlorine atom instead of a bromine atom at the para position.

Actividad Biológica

4-Bromobenzyl chloride (C7H6BrCl) is a significant organic compound utilized in various chemical syntheses, particularly in the pharmaceutical and agrochemical sectors. This article explores its biological activities, focusing on its antibacterial and antifungal properties, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a bromine atom and a chloromethyl group. Its molecular structure can be represented as follows:

- Molecular Formula : C7H6BrCl

- Molecular Weight : 207.48 g/mol

- CAS Number : 589-17-3

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl alcohol with phosphorus tribromide (PBr3) or through the bromination of benzyl chloride using bromine in the presence of a catalyst. This compound serves as a precursor for various derivatives that exhibit enhanced biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound possess notable antibacterial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate the effectiveness of these compounds.

Case Study: Antibacterial Evaluation

A study evaluated several derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results are summarized in Table 1.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/L) | MBC (mg/L) |

|---|---|---|---|---|

| Derivative 1 | Bacillus subtilis | 12.75 | 0.125 | 8.00 |

| Derivative 2 | Staphylococcus aureus | 13.00 | 0.250 | 8.00 |

| Derivative 3 | Escherichia coli | 15.25 | 0.125 | 16.00 |

The study found that derivatives exhibited higher activity against Gram-negative bacteria compared to Gram-positive strains, with Bacillus subtilis being particularly susceptible to some derivatives .

Antifungal Activity

In addition to its antibacterial properties, this compound derivatives have shown promising antifungal activity. The evaluation included tests against common fungal pathogens.

Case Study: Antifungal Evaluation

In vitro tests were conducted against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated varying degrees of antifungal activity.

| Compound ID | Fungal Strain | Zone of Inhibition (mm) | MIC (mg/L) |

|---|---|---|---|

| Derivative A | Candida albicans | 14.00 | 0.500 |

| Derivative B | Aspergillus niger | 10.50 | 1.000 |

These findings suggest that certain derivatives of this compound could be developed into effective antifungal agents .

The biological activity of this compound and its derivatives is believed to stem from their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways within bacterial and fungal cells. The presence of the bromine atom enhances lipophilicity, allowing better penetration into microbial membranes.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-bromobenzyl chloride that influence its reactivity in synthetic applications?

- Key properties :

- Melting point : 36–40°C (useful for determining storage conditions and reaction temperatures) .

- Boiling point : 136–139°C at 27 torr (critical for distillation/purification protocols) .

- Density : 1.541 g/cm³ (affects solvent compatibility and layering in biphasic reactions) .

- Solubility : Insoluble in water, soluble in organic solvents like THF and CH₂Cl₂ (dictates solvent selection for alkylation or coupling reactions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Critical precautions :

- Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to prevent skin/eye contact (causes severe burns) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory hazard) .

- Spill management : Neutralize with appropriate agents (e.g., sodium bicarbonate) and dispose via hazardous waste protocols .

Q. How is this compound typically characterized structurally in synthetic workflows?

- Common techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm benzyl chloride and bromine substitution patterns (δ ~4.8 ppm for CH₂Cl; aromatic protons at δ ~7.3–7.5 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 205 (C₇H₆BrCl⁺) .

- Elemental analysis : Validate Br and Cl content (theoretical: Br 38.9%, Cl 17.3%) .

Advanced Research Questions

Q. How can reaction conditions for alkylation using this compound be optimized to maximize yield?

- Case study : In the synthesis of benzylated triazoles, using this compound with LHMDS (lithium hexamethyldisilazide) in THF at −78°C achieved 42% yield. Key factors:

- Temperature control : Low temperatures suppress side reactions (e.g., elimination).

- Base selection : Strong bases like LHMDS deprotonate substrates efficiently .

Q. What analytical challenges arise when resolving crystal structures of this compound derivatives?

- X-ray crystallography : Heavy atoms (Br, Cl) cause absorption effects, complicating data collection. Use SHELXL for refinement, adjusting absorption corrections (e.g., multi-scan methods) .

- Disorder modeling : Flexible benzyl groups may require split positions or restraints .

Q. How do competing pathways (e.g., elimination vs. substitution) affect reactions involving this compound?

- Mechanistic insights :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 substitution; non-polar solvents may promote elimination.

- Steric effects : Bulky substrates (e.g., tertiary amines) increase elimination (E2) due to hindered backside attack .

- Mitigation : Use phase-transfer catalysts or ionic liquids to enhance nucleophilicity in biphasic systems.

Q. How does this compound compare to 4-chlorobenzyl bromide in cross-coupling reactions?

- Reactivity differences :

- Electrophilicity : Benzyl chloride (C-Cl) is less reactive than benzyl bromide (C-Br) in Suzuki couplings, requiring stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃).

- Byproduct formation : Bromide leaving groups generate HBr, necessitating acid scavengers (e.g., 2,6-lutidine) .

Q. What strategies are effective for recycling or degrading this compound in waste streams?

- Degradation methods :

- Hydrolysis : Alkaline conditions (NaOH/water) convert it to 4-bromobenzyl alcohol, reducing toxicity .

- Photocatalysis : TiO₂-based systems under UV light degrade halogenated aromatics via radical pathways .

- Regulatory compliance : Follow EPA guidelines for halogenated waste disposal (D003 hazardous code) .

Q. Tables for Key Data

Table 1 : Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | 36–40°C | |

| Boiling Point | 136–139°C (27 torr) | |

| Density | 1.541 g/cm³ | |

| Solubility in THF | High |

Table 2 : Safety and Hazard Information

| Hazard | Precaution | Source |

|---|---|---|

| Skin/Eye Corrosion | Use nitrile gloves, goggles | |

| Inhalation Risk | Fume hood required | |

| Environmental Hazard | Neutralize spills with NaHCO₃ |

Propiedades

IUPAC Name |

1-bromo-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIIGUGKOPPTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207630 | |

| Record name | p-Bromobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-17-3 | |

| Record name | 4-Bromobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WI1338739 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.